Cas no 2034226-19-0 (2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one)
![2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one structure](https://www.kuujia.com/scimg/cas/2034226-19-0x500.png)
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[2,3-Dihydro-5-(4-pyridinyl)-1H-indol-1-yl]-2-methoxyethanone
- 2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
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- Inchi: 1S/C16H16N2O2/c1-20-11-16(19)18-9-6-14-10-13(2-3-15(14)18)12-4-7-17-8-5-12/h2-5,7-8,10H,6,9,11H2,1H3
- InChI Key: OBSOQSKNONOCAL-UHFFFAOYSA-N
- SMILES: C(=O)(N1C2=C(C=C(C3C=CN=CC=3)C=C2)CC1)COC
Experimental Properties
- Density: 1.207±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 512.6±50.0 °C(Predicted)
- pka: 5.24±0.10(Predicted)
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-2451-2mg |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6445-2451-5mg |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6445-2451-100mg |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6445-2451-2μmol |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6445-2451-4mg |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6445-2451-10mg |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6445-2451-75mg |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6445-2451-1mg |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6445-2451-25mg |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6445-2451-30mg |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2034226-19-0 | 30mg |
$178.5 | 2023-09-08 |
2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one Related Literature
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
Additional information on 2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
2-Methoxy-1-[5-(Pyridin-4-Yl)-2,3-Dihydro-1H-Indol-1-Yl]Ethan-1-One: A Comprehensive Overview
The compound 2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one, identified by the CAS number 2034226-19-0, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyridine ring fused with an indole moiety. The presence of a methoxy group and a ketone functional group further enhances its chemical versatility and reactivity.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The indole core, in particular, is known for its ability to interact with various biological targets, including enzymes and receptors. The substitution pattern of this compound, particularly the methoxy group at position 2 and the pyridinyl group at position 5 of the indole ring, plays a crucial role in modulating its pharmacokinetic properties and bioavailability. Researchers have demonstrated that such substitutions can significantly influence the compound's solubility, stability, and metabolic profile, making it a promising candidate for therapeutic applications.
The synthesis of 2-methoxy-1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-Yl]ethan-one involves a multi-step process that typically begins with the preparation of the indole derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, the use of transition metal catalysts, such as palladium or copper complexes, has been reported to facilitate key coupling reactions in the synthesis pathway. These methods not only enhance the yield but also improve the purity of the final product.
In terms of applications, this compound has shown potential in several areas. In medicinal chemistry, it has been explored as a lead compound for anti-inflammatory and anti-cancer drug development. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its cytotoxic effects on various cancer cell lines have been investigated, highlighting its role as a potential anti-cancer drug candidate.
The structural features of this compound also make it an attractive candidate for material science applications. The conjugated system formed by the pyridine and indole rings contributes to its electronic properties, making it suitable for use in organic electronics. Recent research has focused on incorporating such compounds into organic light-emitting diodes (OLEDs) and photovoltaic devices. The methoxy group further enhances its electron-donating properties, which are critical for optimizing device performance.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. High-resolution NMR data has provided detailed insights into the spatial arrangement of atoms within the molecule, while mass spectrometry has enabled precise determination of molecular weight and fragmentation patterns. These analyses are essential for ensuring the reliability of experimental results in both academic and industrial settings.
In conclusion, 2-methoxy-1-[5-(pyridin-4-Yl)-2,3-dihydro-1H-indol-Yl]ethan-one represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool in drug discovery, material science, and chemical synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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